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molecular formula C7H7FO2S B1200813 4-methylbenzenesulfonyl fluoride CAS No. 455-16-3

4-methylbenzenesulfonyl fluoride

Cat. No. B1200813
M. Wt: 174.19 g/mol
InChI Key: IZZYABADQVQHLC-UHFFFAOYSA-N
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Patent
US09034895B2

Procedure details

To a solution of indole (586 mg, 5.0 mmol) in 10 mL THF at −70° C. was added n-butyl lithium (3.7 mL, 5.1 mmol, 1.39 M in hexane) dropwise over 35 min keeping the temperature below −65° C. The reaction was stirred at −70° C. for 30 min, then a saturated solution of CO2 in 20 mL THF added by cannula, the dry ice bath removed and the reaction mixture bubbled with CO2 as the reaction warmed to room temperature. The reaction mixture was concentrated in vacuo then taken up in 10 mL THF and cooled to −70° C. To the solution was added tert-butyl lithium (3 mL, 5.17 mmol, 1.7 M in pentane) dropwise and stirred at −70° C. 1 h, then the reaction mixture added by cannula to a solution of p-toluenesulfonyl fluoride (1.74 g, 10 mmol) in 10 mL THF and stirred at −70° C. 2 h. The reaction was quenched with 1 mL H2O, poured into a solution of ammonium chloride (pH 5), and extracted twice with CHCl3. The combined organic extract was washed successively with a saturated solution of sodium bicarbonate and brine, dried over MgSO4, filtered, and concentrated in vacuo. The crude product was purified via silica gel chromatography using a gradient from 2 to 20% ethyl acetate in hexanes to give a final yield of 199 mg (0.73 mmol). 1H NMR (500 MHz, CDCl3, δ): 2.41 (s, 3H), 7.16-7.26 (m, 2H), 7.27-7.33 (m, 2H), 7.35 (t, J=7.3 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 7.69 (d, J=8.1 Hz, 1H), 7.93 (d, J=8.3 Hz, 2H), 9.31 (s, 1H). 13C NMR (500 MHz, CDCl3, δ): 21.61, 108.87, 112.39, 121.52, 122.62, 125.95, 127.08, 127.35, 130.02, 134.45, 137.16, 138.53, 144.57.
Quantity
586 mg
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
1.74 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C([Li])CCC.C(=O)=O.C([Li])(C)(C)C.[C:23]1([CH3:33])[CH:28]=[CH:27][C:26]([S:29](F)(=[O:31])=[O:30])=[CH:25][CH:24]=1>C1COCC1>[S:29]([C:2]1[NH:1][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2)([C:26]1[CH:27]=[CH:28][C:23]([CH3:33])=[CH:24][CH:25]=1)(=[O:31])=[O:30]

Inputs

Step One
Name
Quantity
586 mg
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
3.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Four
Name
Quantity
1.74 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)F)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −70° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −65° C
CUSTOM
Type
CUSTOM
Details
the dry ice bath removed
CUSTOM
Type
CUSTOM
Details
the reaction mixture bubbled with CO2 as the reaction
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −70° C
STIRRING
Type
STIRRING
Details
stirred at −70° C
STIRRING
Type
STIRRING
Details
stirred at −70° C
CUSTOM
Type
CUSTOM
Details
2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1 mL H2O
ADDITION
Type
ADDITION
Details
poured into a solution of ammonium chloride (pH 5)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with CHCl3
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed successively with a saturated solution of sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified via silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to give a final yield of 199 mg (0.73 mmol)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C=1NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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